Vtp-27999 tfa
Overview
Description
VTP-27999 TFA is a highly potent and selective renin inhibitor with an IC50 value of 0.47 nM . It has demonstrated excellent selectivity over related and unrelated off-targets, more than 15% oral bioavailability in three species, oral efficacy in a double transgenic rat model of hypertension, and good exposure in humans .
Molecular Structure Analysis
The molecular formula of VTP-27999 TFA is C28H42ClF3N4O7 . The exact mass is 638.27 and the molecular weight is 639.110 . The structure is complex, involving multiple functional groups including a chlorophenyl group, a piperidinyl group, and a trifluoroacetate group .Physical And Chemical Properties Analysis
VTP-27999 TFA is an oil-like substance . It is soluble in water (10 mg/mL with ultrasonic assistance) and ethanol (2.4 mg/mL with ultrasonic assistance) . It should be stored at 4°C in a dry, sealed environment .Scientific Research Applications
Renin Inhibition and Cellular Effects
VTP-27999 is a renin inhibitor comparable to aliskiren but with higher bioavailability. It uniquely does not unfold renin's precursor, prorenin, and increases the affinity of antibodies in renin immunoassays. VTP-27999 shows higher intracellular accumulation compared to aliskiren, particularly in human mast cells, allowing it to block intracellular renin more effectively. Additionally, VTP-27999 differs from aliskiren in its impact on renin signaling via the (pro)renin receptor (Lu et al., 2014).
Pharmacodynamic and Pharmacokinetic Profile
In a study with healthy volunteers, VTP-27999 displayed a rapid absorption rate and a long terminal half-life. It effectively suppressed plasma renin activity over a 24-hour dosing interval. VTP-27999 induced a dose-dependent increase in plasma renin concentration, greater than aliskiren, indicating a more potent intrarenal renin inhibition. However, at high doses, this led to significant rises in angiotensin II and aldosterone, suggesting an upper limit to renin inhibition (Balcarek et al., 2014).
Effects on Renin Immunoreactivity
VTP-27999 alters renin immunoreactivity without unfolding prorenin. The drug binds to acid-activated, intact prorenin, increasing immunoreactivity in renin assays. However, it does not affect the measurement of acid-activated prorenin bound to VTP-27999 in a prosegment-directed assay. These characteristics distinguish VTP-27999 from aliskiren and have implications for its clinical application (Krop et al., 2013).
Combination Therapies and Vascular Targeted Photodynamic Therapy
Studies also show the potential of combining VTP-27999 with other therapies. For instance, VTP (vascular targeted photodynamic therapy) combined with immunotherapies like checkpoint inhibitors shows promise in enhancing treatment efficacy for resistant tumors. This combination activates immune responses, increasing the efficacy of VTP in tumor ablation (Kim et al., 2018).
Safety And Hazards
VTP-27999 TFA is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken, including rinsing with copious amounts of water and seeking medical attention .
properties
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWYSVAEGXHOJO-VIEYARBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClF3N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vtp-27999 tfa |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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